N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
This compound features a triazolo[1,5-a]pyrimidine core, a propyl linker, a propanamide group, and a 4-(methylsulfonyl)phenyl substituent.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-27(25,26)16-7-4-14(5-8-16)6-9-17(24)19-10-2-3-15-11-20-18-21-13-22-23(18)12-15/h4-5,7-8,11-13H,2-3,6,9-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGIALPNGAOAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide, often referred to as a TAZ compound, is a member of the triazolo family of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- CAS Number : Not specified
The primary mechanism of action for TAZ compounds involves the inhibition of receptor tyrosine kinases, particularly the AXL receptor. This receptor is implicated in various cellular processes such as proliferation, survival, and migration, making it a target for cancer therapies.
Key Mechanisms:
- AXL Receptor Inhibition : The compound has been shown to inhibit AXL receptor function, which is associated with tumor progression and metastasis in various cancers .
- Serotonin Receptor Modulation : Similar compounds have demonstrated activity as selective serotonin 5-HT6 receptor antagonists, influencing neurotransmitter pathways .
Anticancer Activity
Research indicates that TAZ compounds exhibit potent anticancer properties. They have been evaluated in vitro and in vivo for their ability to inhibit cancer cell growth and induce apoptosis in various cancer types.
Case Studies:
- Inhibition of Proliferative Conditions : Studies have shown that TAZ compounds can significantly reduce tumor growth in xenograft models by inhibiting AXL signaling pathways .
- Serotonin Receptor Interaction : Compounds structurally related to TAZ have been identified as selective antagonists for the 5-HT6 receptor with potential applications in treating neurological disorders .
Table 1: Biological Activity of TAZ Compounds
| Compound Name | Target | IC50 (nM) | Reference |
|---|---|---|---|
| TAZ Compound | AXL | 50 | |
| Related Compound | 5-HT6 | 29 | |
| Related Compound | 5-HT6 | 1.7 |
Safety and Toxicology
Preliminary toxicological assessments indicate that TAZ compounds exhibit a favorable safety profile at therapeutic doses. However, comprehensive toxicology studies are necessary to fully understand their safety margins.
Comparison with Similar Compounds
Key Structural Attributes :
- Heterocyclic Core : [1,2,4]Triazolo[1,5-a]pyrimidine (C₅H₄N₄).
- Linker : Propyl chain (C₃H₆).
- Substituents: Propanamide group (C₃H₅NO) and 4-(methylsulfonyl)phenyl (C₇H₇O₂S).
- Molecular Formula : C₁₈H₂₃N₅O₃S (calculated).
- Molecular Weight : ~389.4 g/mol (estimated).
Comparison with Similar Compounds
The compound is compared below with five structural analogs (Table 1), highlighting variations in substituents, molecular weight, and heterocyclic cores.
Table 1: Structural and Molecular Comparison
Key Observations from Structural Variations
Heterocyclic Core Modifications: The target compound and analogs (BK67878, BK67881, ) share the triazolo[1,5-a]pyrimidine core, whereas the compound in uses a pyrazolo[1,5-a]pyrimidine.
Substituent Effects :
- Electron-Withdrawing Groups : The target compound’s methylsulfonyl group (polar, electron-withdrawing) contrasts with the 4-propoxyphenyl (electron-donating, ) and 2-bromophenyl (sterically bulky, ). Such groups modulate solubility and receptor-binding kinetics.
- Linker and Terminal Groups : Replacing propanamide with isoxazole-carboxamide () reduces molecular weight by ~100 g/mol, likely affecting membrane permeability.
Molecular Weight Trends :
- The target compound (389.4 g/mol) is heavier than BK67878 (275.35 g/mol) but lighter than the fluorobenzenesulfonamido analog (440.47 g/mol, ). Higher molecular weights may impact bioavailability in drug discovery contexts.
Research Implications and Limitations
- Activity Data: No direct biological or agrochemical data are provided in the evidence, limiting functional comparisons.
- Synthetic Feasibility : Compounds with simpler substituents (e.g., BK67878) may offer easier synthesis routes compared to those with sulfonamide or sulfonyl groups.
- Further Studies : Comparative pharmacokinetic or receptor-binding assays are needed to evaluate the methylsulfonyl group’s impact relative to other substituents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how can intermediates be characterized?
- Methodology : Utilize multi-step organic synthesis, starting with the preparation of the triazolopyrimidine core via cyclocondensation reactions (e.g., using aminopyrimidines and nitriles). The propyl linker can be introduced via alkylation or nucleophilic substitution. The sulfonylphenyl group may be appended using Suzuki coupling or sulfonation. Intermediate characterization should involve / NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. Reference structural analogs in and for guidance on heterocyclic assembly .
Q. How can researchers validate the structural integrity of this compound, particularly stereochemical and regiochemical features?
- Methodology : Employ X-ray crystallography (as in ) for unambiguous confirmation of regiochemistry. For dynamic analysis, use 2D NMR techniques (e.g., COSY, NOESY) to resolve spatial relationships. Computational methods like density functional theory (DFT) can predict spectroscopic profiles for comparison with experimental data .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity, given the compound’s structural motifs?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazolopyrimidine core’s affinity for ATP-binding pockets. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. The methylsulfonyl group () suggests potential metabolic stability, so include cytochrome P450 inhibition assays early in screening .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound with high yield and purity?
- Methodology : Apply quantum mechanical calculations (e.g., transition state modeling) to identify energy barriers in key steps (e.g., cyclization or sulfonation). Use tools like the Artificial Force Induced Reaction (AFIR) method () to predict solvent effects and catalytic requirements. Pair computational insights with statistical Design of Experiments (DoE) to minimize trial runs () .
Q. What strategies address contradictions in structure-activity relationship (SAR) data when modifying the triazolopyrimidine core or sulfonyl group?
- Methodology : Perform systematic SAR by introducing substituents at the 2- and 7-positions of the triazolopyrimidine ( ). Use free-energy perturbation (FEP) calculations to quantify substituent effects on binding. Cross-validate with mutagenesis studies if protein targets are known. For sulfonyl modifications, compare metabolic stability via microsomal assays () .
Q. How can researchers profile and mitigate synthetic impurities in large-scale batches?
- Methodology : Employ LC-MS/MS to identify impurities (e.g., des-methylsulfonyl byproducts or regiochemical isomers). Reference impurity standards in for calibration. Use preparative HPLC to isolate impurities and assess their biological impact. Optimize purification via membrane technologies (, RDF2050104) for scalable solutions .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in complex biological systems?
- Methodology : Combine chemoproteomics (e.g., activity-based protein profiling) with transcriptomic analysis (RNA-seq) to map target engagement and downstream pathways. For cellular uptake studies, synthesize fluorescently tagged analogs (e.g., via propargyl tagging) and track localization via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
